2-[Amino(cyclopropyl)methyl]-4-fluorophenol
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Overview
Description
2-[Amino(cyclopropyl)methyl]-4-fluorophenol is an organic compound that features a cyclopropyl group, an amino group, and a fluorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4-fluorophenol typically involves multi-step organic reactions. One common method includes the cyclopropanation of an appropriate precursor, followed by the introduction of the amino group and the fluorophenol moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[Amino(cyclopropyl)methyl]-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenol moiety, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[Amino(cyclopropyl)methyl]-4-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[Amino(cyclopropyl)methyl]-4-fluorophenol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[Amino(cyclopropyl)methyl]-4-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
2-[Amino(cyclopropyl)methyl]-4-bromophenol: Similar structure but with a bromine atom instead of fluorine.
2-[Amino(cyclopropyl)methyl]-4-iodophenol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
2-[Amino(cyclopropyl)methyl]-4-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]-4-fluorophenol |
InChI |
InChI=1S/C10H12FNO/c11-7-3-4-9(13)8(5-7)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2 |
InChI Key |
SOBCBHPUIIDULZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)F)O)N |
Origin of Product |
United States |
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